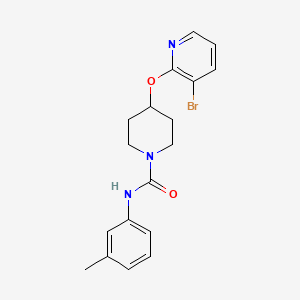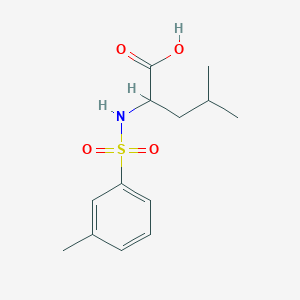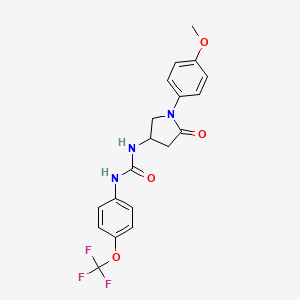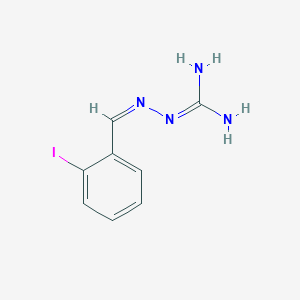
4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.), bond lengths, bond angles, and the overall shape of the molecule.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This includes the study of the physical properties such as melting point, boiling point, solubility, etc., and chemical properties such as reactivity, stability, etc.Scientific Research Applications
Non-linear Optical (NLO) Properties and Molecular Docking
- The synthesis of related compounds has been explored for their potential in non-linear optical (NLO) applications and molecular docking analyses. For instance, compounds synthesized through a multi-component reaction exhibited remarkable interactions near the colchicine binding site of tubulin, suggesting a contribution to the inhibition of tubulin polymerization and potential anticancer activity (Jayarajan et al., 2019).
Palladium-catalysed Aminocarbonylation
- Derivatives of the compound have been used in palladium-catalysed aminocarbonylation reactions, showing high reactivity and yielding significant products. This methodology opens pathways for the synthesis of novel amides and carboxamides, critical in drug discovery and material science (Takács et al., 2012).
Enantioselective Synthesis for CGRP Receptor Inhibition
- Enantioselective synthesis methods have been developed for compounds acting as CGRP (calcitonin gene-related peptide) receptor antagonists, indicating their potential in treating migraine and other CGRP related disorders. The synthesis approach highlights the significance of chirality in enhancing the pharmacological profile of such compounds (Cann et al., 2012).
Antiproliferative and Tubulin Inhibition
- A new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as antiproliferative agents acting as tubulin inhibitors. Such compounds show promise as anticancer agents by interfering with the mitotic process of cancer cells, demonstrating the diverse applications of related compounds in oncology research (Krasavin et al., 2014).
Farnesyl Protein Transferase Inhibition
- Compounds derived from similar chemical structures have shown potent inhibition of farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins related to cancer progression. This suggests the potential application of such compounds in the development of cancer therapeutics (Mallams et al., 1998).
Antimicrobial Activity
- Novel derivatives have been synthesized and evaluated for their antimicrobial activity, providing insights into the design of new antibacterial and antifungal agents. This underscores the role of such compounds in addressing the growing concern of antimicrobial resistance (Babu et al., 2015).
Safety And Hazards
This involves the study of the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.
Future Directions
This involves speculation on potential future research directions or applications for the compound based on its properties and effects.
properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-13-4-2-5-14(12-13)21-18(23)22-10-7-15(8-11-22)24-17-16(19)6-3-9-20-17/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPDEILAJUKYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)
![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)



![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)
![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)

![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)
![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)

![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)